5-Acetohydroximoylindane

Übersicht

Beschreibung

Synthesis Analysis

The papers provided detail the synthesis of 5-hydroxy-Δ1-pyrrolines, which are synthesized through the rearrangement of O-vinylketoximes. These O-vinylketoximes are prepared by reacting sec-alkyl aryl ketoximes with acetylene. The first paper reports that the target compounds were obtained in high yields of 80-86% based on the O-vinylketoximes . The second paper emphasizes the importance of tuning the system's basicity to prevent further dehydration of the target compounds to 3H-pyrroles, which suggests that the reaction conditions are critical for the successful synthesis of these compounds .

Molecular Structure Analysis

While the molecular structure of 5-Acetohydroximoylindane is not analyzed in the provided papers, the structure of 5-hydroxy-Δ1-pyrrolines is closely related. These compounds contain aromatic substituents at the carbon-nitrogen double bond, which could influence their reactivity and physical properties. The presence of the hydroxy group and the pyrroline ring in these molecules suggests potential for hydrogen bonding and ring-based interactions, which could be extrapolated to similar compounds like 5-Acetohydroximoylindane.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of 5-Acetohydroximoylindane specifically. However, the synthesis of 5-hydroxy-Δ1-pyrrolines involves a rearrangement reaction, which is a type of chemical reaction where the structure of a molecule is rearranged to form a new product. The papers suggest that the reaction conditions, such as the basicity of the system, are crucial for directing the reaction towards the desired product and avoiding side reactions like dehydration to 3H-pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Acetohydroximoylindane are not discussed in the provided papers. However, the synthesis and structure of 5-hydroxy-Δ1-pyrrolines suggest that these compounds could exhibit interesting properties such as solubility in organic solvents, potential for intermolecular hydrogen bonding, and reactivity towards electrophiles due to the presence of the aromatic substituent and the oxime function. These properties are important for the application of these compounds in various fields, including pharmaceuticals and materials science .

Eigenschaften

IUPAC Name |

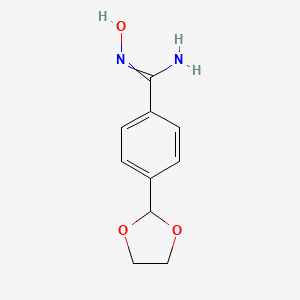

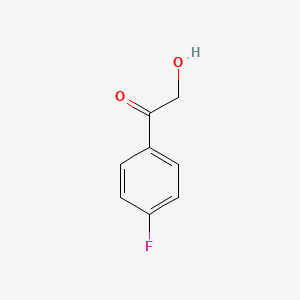

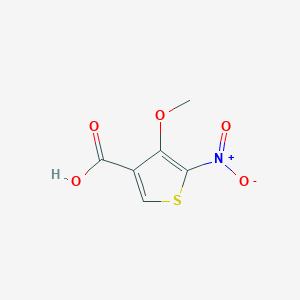

N-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(12-13)10-6-5-9-3-2-4-11(9)7-10/h5-7,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQPZHZGJWHZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385014 | |

| Record name | 5-ACETOHYDROXIMOYLINDANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetohydroximoylindane | |

CAS RN |

36795-33-2 | |

| Record name | 5-ACETOHYDROXIMOYLINDANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)

![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)

![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)